1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a butoxyphenyl group, a pyrimidinyl group, and an imidazolyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common route includes the reaction of 4-butoxyaniline with an isocyanate derivative to form the urea linkage. The pyrimidinyl and imidazolyl groups are introduced through subsequent nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazolyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimidinyl and imidazolyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-butoxyphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethyl)urea: Contains a pyrazolyl group instead of an imidazolyl group.
Uniqueness
1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both pyrimidinyl and imidazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-2-3-15-28-17-7-5-16(6-8-17)25-20(27)24-12-14-26-13-11-23-19(26)18-21-9-4-10-22-18/h4-11,13H,2-3,12,14-15H2,1H3,(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJBPRIXTAWVNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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